Serrawettin W2
Description
Structure
2D Structure
Properties
CAS No. |
140909-80-4 |
|---|---|
Molecular Formula |
C38H61N5O9 |
Molecular Weight |
731.9 g/mol |
IUPAC Name |
(3S,6R,12S,15R)-6-benzyl-3-[(2S)-butan-2-yl]-19-heptyl-9-[(1R)-1-hydroxyethyl]-12-(hydroxymethyl)-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C38H61N5O9/c1-7-9-10-11-15-18-27-21-31(46)39-28(19-23(3)4)34(47)41-30(22-44)36(49)43-33(25(6)45)37(50)40-29(20-26-16-13-12-14-17-26)35(48)42-32(24(5)8-2)38(51)52-27/h12-14,16-17,23-25,27-30,32-33,44-45H,7-11,15,18-22H2,1-6H3,(H,39,46)(H,40,50)(H,41,47)(H,42,48)(H,43,49)/t24-,25+,27?,28+,29+,30-,32-,33?/m0/s1 |
InChI Key |
JJJUZZODDZXKCZ-OTZXHEQNSA-N |
SMILES |
CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)C(C)O)CO)CC(C)C |
Isomeric SMILES |
CCCCCCCC1CC(=O)N[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)[C@@H](C)CC)CC2=CC=CC=C2)[C@@H](C)O)CO)CC(C)C |
Canonical SMILES |
CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)C(C)O)CO)CC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Serrawettin W2; |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Properties
Mechanism of Action
Serrawettin W2 exhibits remarkable antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with hospital-acquired infections. Research indicates that this compound disrupts the bacterial cell membrane, leading to membrane lesions and subsequent leakage of intracellular components, which ultimately results in cell death . This mechanism is crucial in combating antibiotic-resistant strains of bacteria.
Efficacy Against Other Pathogens
In addition to Staphylococcus aureus, this compound has shown effectiveness against a range of other Gram-positive bacteria, including Enterococcus faecalis, Listeria monocytogenes, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria range from 6.3 to 31.3 µg/mL . However, it is less effective against Gram-negative bacteria, indicating a specific targeting mechanism that could be beneficial in clinical settings.
Cytotoxicity and Safety
Studies have demonstrated that this compound exhibits low to moderate cytotoxicity towards mammalian cells, making it a promising candidate for therapeutic use. For instance, its cytotoxicity was assessed using the Chinese hamster ovarian (CHO) cell line, where it showed significantly lower toxicity compared to traditional antibiotics like emetine . This safety profile is critical for its potential application in human medicine.
Case Studies
Case Study 1: Efficacy Against Staphylococcus aureus
A study conducted by Dr. Tanya Decker at Stellenbosch University revealed that this compound effectively targets the cell membrane of Staphylococcus aureus, causing rapid membrane depolarization and increased permeability. The study utilized scanning electron microscopy to confirm the formation of lesions on bacterial cells within an hour of exposure . This rapid action highlights its potential as an effective treatment for acute infections.
Case Study 2: Antimicrobial Activity Against Fungi
Further research has indicated that this compound also possesses antifungal properties. It was purified from Serratia marcescens YD25T and tested against various pathogenic fungi, demonstrating potent antimicrobial activity alongside antitumor effects against HeLa cells . This dual action opens avenues for its use not only as an antibacterial agent but also in oncology.
Comparative Data Table
| Pathogen | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 6.3 - 31.3 | High |
| Enterococcus faecalis | 10 - 20 | Moderate |
| Listeria monocytogenes | 15 - 25 | Moderate |
| Bacillus subtilis | 20 - 30 | Moderate |
| Fungal Pathogens | Variable | Potent |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Differences
- Key Observations :
2.3 Bioactivity Profiles
- Key Observations :
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating and purifying Serrawettin W2 from Serratia species?
- Methodological Answer : this compound is typically extracted using chloroform-methanol (2:1 v/v) solvent systems, followed by thin-layer chromatography (TLC) for purification. Critical steps include:
- Culturing Serratia strains (e.g., NS25 or YD25T) in nutrient agar or Vogel-Bonner minimal medium to induce surfactant production .
- Acid hydrolysis (6N HCl, 110°C, 24 hrs) to cleave ester bonds, followed by derivatization (methylation) for gas chromatography-mass spectrometry (GLC-MS) analysis of fatty acid components (e.g., 3-hydroxydecanoic acid) .
- Amino acid composition analysis via ion-exchange chromatography to identify the peptide sequence (e.g., Leu-Ser-Thr-Phe-Ile) .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:
- Nuclear Magnetic Resonance (NMR) : Determines cyclic lipopeptide structure and stereochemistry .
- Fast Atom Bombardment Tandem Mass Spectrometry (FAB-MS/MS) : Confirms molecular weight (759.3 Da) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like β-hydroxy fatty acid esters .
Q. What are the primary biological activities of this compound?
- Key Findings :
- Antimicrobial Activity : Inhibits Micrococcus luteus (MIC: 20.9 μM) and drug-resistant Staphylococcus aureus strains .
- Antitumor Properties : Cytotoxic to HeLa (IC50: 20.9 μM) and Caco2 cells (IC50: 54.1 μM), with minimal toxicity to normal Vero/HEK293 cells .
- Biofilm Modulation : Promotes flagellum-dependent spreading in Serratia marcescens, influencing bacterial motility .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound's bioactivity across bacterial strains?
- Methodological Answer : Variations in antimicrobial efficacy (e.g., weak activity against Bacillus subtilis vs. strong inhibition of M. luteus) may arise from differences in bacterial membrane composition. To address this:
- Conduct comparative lipidomic analyses of target bacterial membranes.
- Use molecular docking simulations to assess this compound’s interaction with membrane proteins .
- Validate findings with in vitro co-culture assays under controlled environmental conditions (e.g., pH, temperature) .
Q. What experimental designs optimize this compound production in alternative media?
- Methodological Answer :
- Media Optimization : Test carbon/nitrogen sources (e.g., glycerol, ammonium sulfate) in Vogel-Bonner medium to enhance yield .
- Design of Experiments (DOE) : Apply factorial designs (e.g., Plackett-Burman) to identify critical growth parameters (e.g., aeration, incubation time) .
- Metabolic Engineering : Overexpress biosynthetic gene clusters (e.g., swrW) in heterologous hosts like E. coli for scalable production .
Q. How can researchers ensure data integrity when analyzing this compound's environmental impacts?
- Methodological Answer :
- FAIR Principles : Store raw datasets (e.g., SIMS, NMR spectra) in repositories with unique digital identifiers for reproducibility .
- Contradiction Analysis : Use triangulation (e.g., cross-validate cytotoxicity data via MTT assays, flow cytometry, and microscopy) to mitigate bias .
- Ethical Reporting : Disclose conflicting results (e.g., low activity in Gram-negative bacteria) and contextualize them within ecological risk assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
